6-Bromo-8-methyl-2-phenylimidazo[1,2-a]pyridine
Description
Significance of Nitrogen Heterocycles in Chemical Research and Development
Nitrogen heterocycles, cyclic organic compounds containing at least one nitrogen atom in the ring, are fundamental building blocks in the realm of chemical and pharmaceutical sciences. Their prevalence in nature, from the essential nucleic acids that form the basis of life to a vast array of alkaloids and vitamins, underscores their biological significance. In the laboratory and industry, these compounds are integral to the development of a wide range of materials, including dyes, polymers, and agrochemicals. However, it is arguably in the field of medicinal chemistry where their impact is most profound. The unique structural and electronic properties conferred by the nitrogen atom(s) allow for diverse intermolecular interactions, making them ideal candidates for drug design and development.
Overview of the Imidazo[1,2-a]pyridine (B132010) Chemical Class and its Structural Features
The imidazo[1,2-a]pyridine scaffold is a fused bicyclic heterocyclic system where an imidazole (B134444) ring is fused to a pyridine (B92270) ring. This arrangement results in a planar, aromatic structure with a bridgehead nitrogen atom. The inherent chemical features of this scaffold, including its electron distribution and potential for substitution at various positions, make it a "privileged" structure in medicinal chemistry. This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. The versatility of the imidazo[1,2-a]pyridine core allows for the synthesis of a vast library of derivatives with a wide spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties.
Rationale for Investigating Substituted Imidazo[1,2-a]pyridines: The Case of 6-Bromo-8-methyl-2-phenylimidazo[1,2-a]pyridine
The strategic placement of substituents on the imidazo[1,2-a]pyridine core can significantly modulate its physicochemical properties and biological activity. The investigation of this compound is driven by the desire to understand and harness the effects of these specific substitutions.
The presence of a phenyl group at the 2-position is a common feature in many biologically active imidazo[1,2-a]pyridines. This bulky aromatic substituent can influence the molecule's ability to interact with biological targets through hydrophobic and pi-stacking interactions.
The bromo group at the 6-position introduces a halogen atom, which can alter the electronic properties of the ring system and provide a handle for further chemical modifications. Halogen bonding is also an increasingly recognized interaction in drug-receptor binding. Research on other imidazo[4,5-b]pyridines has shown that substitution with bromine can markedly increase antiproliferative activity nih.gov.
The methyl group at the 8-position is a small, lipophilic substituent. Studies on imidazo[1,2-a]pyridine-3-amines have indicated that a small lipophilic substituent, such as a methyl or bromine group, at the 7- and/or 8-position is essential for certain biological activities ku.dknih.gov.
The combination of these three substituents in this compound creates a unique molecule with a specific steric and electronic profile, making it a target of interest for chemical synthesis and biological screening.
Detailed research has been conducted on the reactivity of this specific compound. For instance, in a study on the sulfenylation of imidazoheterocycles, this compound was used as a substrate. The reaction with a sulfenylating agent yielded the corresponding sulfenylated product in an impressive 89% yield, demonstrating the compound's utility in further chemical transformations rsc.org. The synthesis of this compound involves the use of 2-Amino-5-bromo-3-methylpyridine (B22881) as a key intermediate lookchem.com.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1146911-28-5 |
| Molecular Formula | C14H11BrN2 |
| Purity | ≥97% |
| Appearance | Irritant |
Data sourced from Avantor avantorsciences.com.
Academic Research Landscape and Future Directions for Imidazo[1,2-a]pyridine Derivatives
The academic and industrial research landscape for imidazo[1,2-a]pyridine derivatives remains vibrant and expansive. Current research focuses on several key areas:
Development of Novel Synthetic Methodologies: Chemists are continuously exploring more efficient, cost-effective, and environmentally friendly methods for the synthesis of the imidazo[1,2-a]pyridine core and its derivatives. This includes the development of one-pot reactions, multicomponent reactions, and the use of novel catalysts.
Exploration of New Biological Activities: While the scaffold is known for a broad range of activities, researchers are constantly screening new derivatives against a wider array of biological targets to uncover novel therapeutic applications.
Structure-Activity Relationship (SAR) Studies: A significant portion of research is dedicated to understanding how different substituents at various positions on the imidazo[1,2-a]pyridine ring influence its biological activity. These studies are crucial for the rational design of more potent and selective drug candidates.
Applications in Materials Science: Beyond medicinal chemistry, the unique photophysical properties of some imidazo[1,2-a]pyridine derivatives are being explored for applications in materials science, such as in organic light-emitting diodes (OLEDs) and as fluorescent probes.
Future directions in the field will likely involve the use of computational modeling and artificial intelligence to predict the biological activities of novel derivatives and to guide synthetic efforts. Furthermore, the development of imidazo[1,2-a]pyridine-based compounds with highly specific and targeted biological activities will remain a key focus for therapeutic applications.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-8-methyl-2-phenylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c1-10-7-12(15)8-17-9-13(16-14(10)17)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHOBRUVPSCGSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC(=C2)C3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Imidazo 1,2 a Pyridine Core and Its Functionalization, with Specific Focus on 6 Bromo 8 Methyl 2 Phenylimidazo 1,2 a Pyridine
Classical Annulation Strategies for Imidazo[1,2-a]pyridine (B132010) Construction
Traditional methods for constructing the imidazo[1,2-a]pyridine core, known as annulation strategies, typically involve the formation of the imidazole (B134444) ring onto a pre-existing pyridine (B92270) structure.
The most conventional and widely utilized method for synthesizing imidazo[1,2-a]pyridines is the condensation reaction between a substituted 2-aminopyridine (B139424) and an α-halocarbonyl compound, such as an α-haloketone. mdpi.comnih.gov This approach is valued for its reliability and straightforwardness. The reaction mechanism initiates with the nucleophilic substitution of the halide by the endocyclic nitrogen of the 2-aminopyridine, forming an N-alkylated intermediate. acs.org This is followed by an intramolecular cyclization via condensation between the exocyclic amino group and the carbonyl, which, after dehydration, yields the aromatic imidazo[1,2-a]pyridine ring system. acs.org
A notable advantage of this method is its efficiency, with some procedures being performed without the need for a catalyst or solvent, proceeding effectively at moderate temperatures. bio-conferences.org For instance, the reaction of α-bromo/chloroketones with 2-aminopyridines can occur at 60°C under catalyst- and solvent-free conditions. bio-conferences.org However, a significant limitation of this strategy is the often-limited commercial availability and lachrymatory nature of the required α-halocarbonyl compounds. mdpi.comnih.gov
To synthesize the specific compound 6-Bromo-8-methyl-2-phenylimidazo[1,2-a]pyridine , this methodology would involve the reaction of 5-Bromo-3-methylpyridin-2-amine with a 2-halo-1-phenylethan-1-one (e.g., α-bromoacetophenone).
| Reactant 1 (2-Aminopyridine) | Reactant 2 (α-Haloketone) | Product | Conditions | Reference(s) |
| Substituted 2-aminopyridines | α-bromoketones | Imidazo[1,2-a]pyridines | Microwave irradiation, H2O-IPA | acs.org |
| 2-aminopyridine | Acetophenone, [Bmim]Br3 | 2-phenylimidazo[1,2-a]pyridine (B181562) | Solvent-free, Na2CO3 | nih.gov |
| 2-amino-5-bromopyridine | 40% Chloroacetaldehyde | 6-bromoimidazo[1,2-a]pyridine (B40293) | 25-50°C, base (e.g., NaHCO3) | google.com |
The Tschitschibabin (or Chichibabin) synthesis of imidazo[1,2-a]pyridines is another classical method, first reported in 1925, which involves heating 2-aminopyridine derivatives with carbonyl compounds like aldehydes or ketones, often in the presence of a dehydrating agent. researchgate.net This reaction should not be confused with the more widely known Chichibabin amination, which introduces an amino group onto the pyridine ring. wikipedia.orgthieme.de The mechanism for the imidazo[1,2-a]pyridine synthesis involves the formation of an imine intermediate, followed by cyclization and subsequent aromatization.
Modern variations of this condensation approach have been developed to improve yields and broaden the substrate scope. These variants often employ catalysts or activating agents to facilitate the cyclization process under milder conditions.
Multicomponent Reactions (MCRs) for Diversified Imidazo[1,2-a]pyridine Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, have emerged as powerful tools for generating molecular diversity. mdpi.com They are characterized by high efficiency, atom economy, and operational simplicity, making them ideal for constructing complex heterocyclic libraries. beilstein-journals.org
The Groebke–Blackburn–Bienaymé reaction (GBB-3CR) is a prominent isocyanide-based multicomponent reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines and related fused imidazoles. mdpi.comnih.gov This reaction involves the condensation of a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide, typically catalyzed by a Brønsted or Lewis acid such as scandium triflate or ammonium (B1175870) chloride. mdpi.comnih.gov
The mechanism proceeds through the formation of an imine from the 2-aminopyridine and aldehyde, which is then protonated. The isocyanide undergoes a [4+1] cycloaddition with the protonated imine, leading to a nitrilium ion intermediate. beilstein-journals.orgmdpi.com Subsequent intramolecular cyclization by the endocyclic nitrogen of the pyridine ring yields the final 3-amino-substituted imidazo[1,2-a]pyridine product. mdpi.com The GBB reaction is highly valued for its ability to rapidly generate complex and diverse scaffolds from simple, readily available starting materials. beilstein-journals.orgnih.gov
| Amine Component | Carbonyl Component | Isocyanide Component | Catalyst | Product Type | Reference(s) |
| 2-Aminopyridine | Aldehyde | Isocyanide | Scandium triflate | 3-Aminoimidazo[1,2-a]pyridine | bio-conferences.orgnih.gov |
| 2-Aminopyridine | 4-(Diphenylamino)benzaldehyde | tert-Butyl isocyanide | NH4Cl | Triphenylamine-imidazo[1,2-a]pyridine | mdpi.com |
| 2-Amino-5-chloropyridine | 2-(3-Formylphenoxy)acetic acid | tert-Butyl isocyanide | Not specified | Imidazo[1,2-a]pyridine acid | nih.gov |
| 2-Aminopyridines | Isatins | Isocyanides | Not specified | Tetracyclic fused imidazo[1,2-a]pyridines | beilstein-journals.org |
Copper-catalyzed three-component reactions provide a direct and efficient pathway to polysubstituted imidazo[1,2-a]pyridines. rsc.orgnih.gov A common variant involves the coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne. bio-conferences.orgnih.gov This transformation is thought to proceed via the initial formation of a propargylamine (B41283) intermediate from the three components, which then undergoes a copper-catalyzed 5-exo-dig cyclization to construct the imidazo[1,2-a]pyridine core. nih.gov
Another powerful copper-catalyzed three-component approach utilizes 2-aminopyridines, sulfonyl azides, and terminal ynones. rsc.orgnih.gov This reaction proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by a ring-cleavage rearrangement to generate a highly reactive ketenimine intermediate, which then cyclizes to form the final product. rsc.orgnih.gov These methods avoid the need for pre-functionalized starting materials and allow for the one-pot assembly of complex products. nih.gov
Transition Metal-Catalyzed Approaches to the Imidazo[1,2-a]pyridine Scaffold
In addition to copper, other transition metals, particularly palladium, have been extensively used to synthesize and functionalize the imidazo[1,2-a]pyridine scaffold. nih.govresearchgate.net These methods often involve C-H bond activation and functionalization, which are highly atom-economical strategies for building molecular complexity. nih.govnih.gov
Transition metal-catalyzed reactions can be employed for both the construction of the core structure and the subsequent derivatization of the preformed ring system. researchgate.net For example, copper-catalyzed aerobic oxidative cyclization reactions have been developed to synthesize imidazo[1,2-a]pyridines from 2-aminopyridines and various partners like ketones, cinnamaldehydes, or terminal alkynes. nih.govorganic-chemistry.org These reactions often proceed under aerobic conditions, using molecular oxygen as a green oxidant. nih.gov Palladium-catalyzed carbonylation reactions have also been used to introduce carboxamide moieties at specific positions on the imidazo[1,2-a]pyridine ring. researchgate.net The use of heterogeneous catalysts, such as copper supported on titania or magnetic nanoparticles, offers advantages in terms of catalyst recyclability and sustainability. nih.gov
Palladium-Catalyzed Cyclizations and Annulations
Palladium catalysis has been instrumental in the functionalization of the imidazo[1,2-a]pyridine core. While direct palladium-catalyzed synthesis of the core is less common than its functionalization, related C-H amination and coupling reactions are noteworthy. For instance, palladium-catalyzed reactions have been used to introduce aryl groups at various positions on the pre-formed imidazo[1,2-a]pyridine ring system, demonstrating the power of this approach for creating derivatives. A key strategy involves the C-H functionalization of the imidazo[1,2-a]pyridine skeleton, which is considered a powerful method for introducing new functional groups with high atom and step economy.
| Catalyst/Reagent | Substrates | Conditions | Outcome |
| Palladium Catalyst | Imidazo[1,2-a]pyridine derivatives, 4-bromo-2,2-dialkyl-substituted 2H-chromenes | Microwave irradiation, 100 W, 120 °C, 20–30 min | C3-functionalized 2-phenylimidazo[1,2-a]pyridine derivatives |
Copper-Catalyzed Oxidative Coupling and Cycloaddition Reactions
Copper catalysts offer an efficient and economical alternative for the synthesis of imidazo[1,2-a]pyridines. Copper(I)-catalyzed aerobic oxidative coupling of 2-aminopyridines and acetophenones provides a versatile route to a wide range of these heterocycles. Another significant copper-catalyzed method involves a one-pot reaction between aminopyridines and nitroolefins, using air as a green oxidant. This approach is highly suitable for constructing varied imidazo[1,2-a]pyridine structures. Furthermore, a domino A³-coupling reaction catalyzed by a Cu(II)–ascorbate system in aqueous micellar media has been developed for an environmentally sustainable synthesis.
| Catalyst System | Reactants | Key Features |
| CuI | 2-Aminopyridines, Acetophenones | Aerobic oxidation, broad functional group compatibility |
| CuBr / Air | Aminopyridines, Nitroolefins | One-pot procedure, green oxidant (air), good yields |
| CuSO₄ / Sodium Ascorbate | 2-Aminopyridines, Aldehydes, Alkynes | Aqueous micellar media, domino A³-coupling |
Silver-Catalyzed and Iron-Catalyzed Syntheses
Silver and iron catalysts have also been successfully employed in the synthesis of the imidazo[1,2-a]pyridine core. Silver-catalyzed intramolecular aminooxygenation of N-propargyl-2-aminopyridines can yield imidazo[1,2-a]pyridine-3-carbaldehydes. Silver triflate, in particular, has been shown to be effective in the heteroannulation of N-propargyl-2-aminopyridines under mild conditions.
Iron catalysis provides a simple and inexpensive route. For example, an iron-catalyzed denitration reaction between aminopyridines and 2-methyl-nitroolefins yields 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives in good yields. This method is noted for its operational simplicity and tolerance of various functional groups. More recently, FeBr₃ has been shown to catalyze the reaction between 2-phenylimidazo[1,2-a]pyridines and aromatic aldehydes.
| Metal Catalyst | Reaction Type | Reactants |
| Silver (Ag) | Aminooxygenation / Cyclization | N-propargyl-2-aminopyridines |
| Iron (FeCl₂) | Denitration / Cyclization | Aminopyridines, 2-Methyl-nitroolefins |
| Iron (FeBr₃) | Alkylation / Condensation | 2-Phenylimidazo[1,2-a]pyridines, Aldehydes |
Metal-Free and Green Chemistry Synthetic Routes
In line with the principles of green chemistry, significant efforts have been directed towards developing metal-free and environmentally benign synthetic routes to imidazo[1,2-a]pyridines. These methods aim to reduce waste, avoid toxic metals, and utilize safer solvents and conditions.
Solvent-Free Reaction Conditions
Solvent-free, or neat, reaction conditions represent a significant advancement in green synthesis. The condensation of 2-aminopyridine with α-haloketones can be performed efficiently by stirring the neat mixture at a moderate temperature (e.g., 60 °C) without any catalyst. This approach is highly efficient and simplifies product purification. Another method involves a one-pot, three-component reaction under solvent-free conditions, catalyzed by triethylamine (B128534) (Et₃N), which offers high regioselectivity and short reaction times. Additionally, the reaction of N-phenacylpyridinium bromides with ammonium acetate (B1210297) proceeds in excellent yields under solvent-free, microwave-irradiated conditions.
| Method | Reactants | Conditions | Advantages |
| Neat Condensation | 2-Aminopyridine, α-Haloketones | 60 °C, vigorous stirring | Catalyst-free, excellent yields |
| One-Pot Three-Component | Heterocyclic ketene (B1206846) aminals, β-oxodithioesters, Aldehydes | Et₃N catalyst | High regioselectivity, short reaction times |
| Microwave-Assisted | N-Phenacylpyridinium bromides, Ammonium acetate | Microwave irradiation | Excellent yields, rapid |
Aqueous Medium Syntheses
Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. A novel, rapid, and efficient route to imidazo[1,2-a]pyridines has been developed under ambient, aqueous, and metal-free conditions. The NaOH-promoted cycloisomerization of N-propargylpyridiniums in water can provide quantitative yields within minutes. This method is tolerant of various substituents, including halogens, which are crucial for subsequent functionalization. Syntheses of methylimidazo[1,2-a]pyridines have also been reported in water without the deliberate addition of any catalyst.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions and improving yields, often under solvent-free or green solvent conditions. The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine and phenacyl bromide derivatives can be achieved in good to excellent yields when irradiated with microwaves in an aqueous medium. A facile microwave-assisted reaction catalyzed by an ionic liquid under solvent-free conditions has also been reported to be highly efficient. Furthermore, a one-pot, three-component reaction between pyridine, guanidine, and α-bromoketones under solvent-free microwave irradiation provides the desired products in excellent yields. These methods significantly reduce reaction times from hours to minutes.
| Reaction | Conditions | Catalyst/Medium | Yield |
| 2-Aminopyridine + Phenacyl Bromides | Microwave (300W) | Aqueous medium | Good to Excellent |
| 2-Amino Pyridine + Phenacyl Bromide | Microwave (100°C, 30 sec) | Ionic liquid (solvent-free) | Good |
| Pyridine + Guanidine + α-Bromoketones | Microwave (150°C, 2-3 min) | Solvent-free | Excellent |
Regioselective Introduction of Substituents for this compound
The synthesis of this compound can be approached in two primary ways: by starting with appropriately substituted precursors or by functionalizing a pre-existing imidazo[1,2-a]pyridine core. The latter approach requires highly regioselective reactions to introduce the bromo, methyl, and phenyl groups at the desired positions.
Strategies for Bromination at C-6
The direct bromination of the imidazo[1,2-a]pyridine ring system can be challenging due to the presence of multiple reactive sites. The electron-rich nature of the heterocyclic system makes it susceptible to electrophilic attack. The position of bromination is influenced by the electronic effects of the substituents already present on the ring.
For the synthesis of the title compound via functionalization of an existing core, one would need to brominate 8-methyl-2-phenylimidazo[1,2-a]pyridine. The directing effects of the methyl group at C-8 and the phenyl group at C-2 would play a crucial role in determining the site of bromination. Electrophilic aromatic substitution reactions on the pyridine ring of the imidazo[1,2-a]pyridine system are known to be influenced by the nitrogen atom and the fused imidazole ring.
Common brominating agents used for such transformations include N-bromosuccinimide (NBS), bromine in acetic acid, or other electrophilic bromine sources. The choice of reagent and reaction conditions is critical to achieve the desired regioselectivity. A patent describes the synthesis of 6-bromoimidazo[1,2-a]pyridine from 2-amino-5-bromopyridine, indicating that introducing the bromo group on the pyridine precursor is a viable strategy. google.com
Methodologies for Methylation at C-8
The introduction of a methyl group at the C-8 position of a 6-bromo-2-phenylimidazo[1,2-a]pyridine (B1268541) core would require a regioselective C-H activation/methylation reaction. Direct C-H methylation of heteroaromatic compounds is an area of active research.
One potential strategy could involve a directed metalation approach, where a directing group guides a metal catalyst to the C-8 position, followed by reaction with a methylating agent. However, the presence of the bromo group at C-6 might interfere with such a reaction.
A more practical approach is to start with a pyridine precursor that already contains the methyl group at the desired position. For the synthesis of this compound, the starting material would be 2-amino-5-bromo-3-methylpyridine (B22881). This commercially available or synthetically accessible precursor ensures the correct placement of the methyl group in the final product. sigmaaldrich.comottokemi.com The synthesis of 2-amino-5-bromo-3-methylpyridine can be achieved from 2-amino-3-methylpyridine (B33374) via bromination. ottokemi.com
Approaches for Phenyl Group Installation at C-2
The introduction of the phenyl group at the C-2 position is most commonly achieved during the formation of the imidazo[1,2-a]pyridine ring itself. The reaction between a 2-aminopyridine derivative and an α-aryl-α-halo ketone is a well-established and efficient method for the synthesis of 2-arylimidazo[1,2-a]pyridines. chemicalbook.combio-conferences.orgresearchgate.net
In the case of this compound, the reaction of 5-bromo-3-methylpyridin-2-amine with a 2-halo-1-phenylethanone, such as 2-bromo-1-phenylethan-1-one or 2-chloro-1-phenylethan-1-one, is the most direct and widely used approach. bio-conferences.org This reaction proceeds via an initial N-alkylation of the pyridine nitrogen of the 2-aminopyridine, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring.
Alternative methods for the C-2 arylation of a pre-formed imidazo[1,2-a]pyridine ring exist, such as transition-metal-catalyzed cross-coupling reactions. However, these methods would require the presence of a suitable leaving group (e.g., a halogen) at the C-2 position, which would necessitate a multi-step synthesis. Therefore, the convergent approach of reacting the substituted 2-aminopyridine with the corresponding α-haloketone is generally preferred for its efficiency.
Optimization of Reaction Conditions and Isolation Procedures
The optimization of reaction conditions is a critical step in any synthetic procedure to ensure high yields, purity, and reproducibility. For the synthesis of this compound via the cyclization of 5-bromo-3-methylpyridin-2-amine and 2-bromo-1-phenylethan-1-one, several parameters need to be considered.
Reaction Conditions to Optimize:
Base: The choice and stoichiometry of the base can significantly impact the reaction rate and yield. Common bases include potassium carbonate, sodium bicarbonate, and triethylamine.
Solvent: The solvent should be able to dissolve the reactants and be compatible with the reaction conditions (e.g., ultrasound). Ethanol, DMF, and PEG-400 have been used for similar reactions.
Temperature: While ultrasound can often promote reactions at lower temperatures, optimizing the temperature can further improve the outcome.
Reaction Time: Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of byproducts.
Ultrasound Parameters: When using ultrasound, the frequency, power, and mode (continuous vs. pulsed) can be adjusted to maximize the efficiency of the reaction.
Isolation and Purification:
Following the completion of the reaction, a standard work-up procedure is typically employed. This may involve:
Quenching the reaction: Addition of water or an aqueous solution to stop the reaction.
Extraction: The product is extracted from the aqueous phase into an immiscible organic solvent such as ethyl acetate or dichloromethane.
Washing: The organic layer is washed with water and/or brine to remove any remaining inorganic impurities.
Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.
Solvent Removal: The solvent is removed under reduced pressure to yield the crude product.
The crude this compound can then be purified by one or a combination of the following techniques:
Recrystallization: This is a common and effective method for purifying solid compounds. A suitable solvent or solvent system is chosen in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is a powerful purification technique. A suitable eluent system (a mixture of polar and non-polar solvents) is used to separate the desired product from impurities. researchgate.netmdpi.com
The purity of the final product is then confirmed by analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Chemical Reactivity and Post Synthetic Functionalization of 6 Bromo 8 Methyl 2 Phenylimidazo 1,2 a Pyridine
Reactivity of the Imidazo[1,2-a]pyridine (B132010) Core
The reactivity of the 6-Bromo-8-methyl-2-phenylimidazo[1,2-a]pyridine nucleus is dictated by the electronic interplay between the fused imidazole (B134444) and pyridine (B92270) rings. The imidazole moiety is electron-rich, rendering the C-3 position particularly nucleophilic and susceptible to electrophilic attack. Conversely, the pyridine ring is electron-deficient. This electronic dichotomy governs the site-selectivity of various functionalization reactions.
The C-3 position of the imidazo[1,2-a]pyridine ring is the most reactive site for C-H functionalization due to its high electron density. researchgate.net Direct functionalization at this position is a highly efficient strategy for molecular diversification, avoiding the need for pre-functionalized substrates. rsc.org Modern synthetic methods, including radical reactions and photoredox catalysis, have emerged as powerful tools for forging new carbon-carbon and carbon-heteroatom bonds at this site. mdpi.comexlibrisgroup.com
Radical-mediated C-H functionalization offers a robust platform for modifying the C-3 position of the imidazo[1,2-a]pyridine core. These reactions typically involve the generation of a radical species that undergoes addition to the electron-rich C-3 position, followed by an oxidation and deprotonation sequence to restore aromaticity.
A variety of radical precursors can be employed, enabling diverse functional groups to be introduced. For instance, the functionalization of 2-phenylimidazo[1,2-a]pyridines can be achieved through transition-metal catalysis or metal-free oxidative conditions to generate the requisite radical intermediates. rsc.org The general mechanism involves the formation of a radical intermediate which then attacks the nucleophilic C-3 position of the imidazo[1,2-a]pyridine ring. Subsequent oxidation of the resulting radical adduct to a cationic intermediate, followed by deprotonation, yields the C-3 functionalized product. The presence of substituents on the pyridine ring, such as the 6-bromo and 8-methyl groups, can influence the reaction kinetics but generally does not alter the high regioselectivity for the C-3 position.
Visible-light photoredox catalysis has revolutionized organic synthesis by providing a mild and sustainable approach to generate radical intermediates. mdpi.comnih.gov This methodology is particularly well-suited for the C-H functionalization of electron-rich heterocycles like imidazo[1,2-a]pyridines. researchgate.net In a typical photoredox cycle, a photocatalyst, upon absorbing visible light, becomes excited and can engage in single-electron transfer (SET) with a suitable substrate to generate a radical.
This strategy has been successfully applied to a wide array of C-3 functionalizations, including arylation, alkylation, amination, and sulfenylation. nih.govicsr.in For example, the C-3 arylation of 2-phenylimidazo[1,2-a]pyridines can be achieved under transition-metal-free conditions using visible light. icsr.in The reaction proceeds via the generation of an aryl radical from a diazonium salt or an aryl halide, which then adds to the C-3 position. The resulting radical adduct is subsequently oxidized by the photocatalyst to complete the catalytic cycle. Studies on various substituted imidazo[1,2-a]pyridines show that the reaction tolerates a wide range of functional groups, including halogens like bromine on the pyridine ring. nih.gov
Table 1: Examples of C-3 Functionalization of 2-Phenylimidazo[1,2-a]pyridine (B181562) Analogs via Photoredox Catalysis
| Entry | Imidazo[1,2-a]pyridine Substrate | Reaction Partner | Product | Yield (%) | Ref |
| 1 | 2-Phenylimidazo[1,2-a]pyridine | Bromoacetonitrile | 3-(Cyanomethyl)-2-phenylimidazo[1,2-a]pyridine | 96 | mdpi.com |
| 2 | 2-Phenylimidazo[1,2-a]pyridine | N-Phenyltetrahydroisoquinoline | 3-(Tetrahydroisoquinolin-1-yl)-2-phenylimidazo[1,2-a]pyridine | 91 | nih.gov |
| 3 | 2-Phenylimidazo[1,2-a]pyridine | Tetramethylethylenediamine (TMEDA) | 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde | 95 | mdpi.com |
| 4 | 2-(4-Bromophenyl)imidazo[1,2-a]pyridine | p-Tolualdehyde, Morpholine | 3-((4-Methylphenyl)(morpholino)methyl)-2-(4-bromophenyl)imidazo[1,2-a]pyridine | 92 | nih.gov |
| 5 | 6-Chloro-2-phenylimidazo[1,2-a]pyridine | p-Tolualdehyde, Morpholine | 6-Chloro-3-((4-methylphenyl)(morpholino)methyl)-2-phenylimidazo[1,2-a]pyridine | 85 | nih.gov |
The inherent electronic properties of the imidazo[1,2-a]pyridine ring system dictate its behavior in substitution reactions. The C-3 position is the most electron-rich and nucleophilic carbon atom, making it the primary site for electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts type reactions. researchgate.net
C-H Functionalization Strategies at C-3
Transformations Involving the Bromo Substituent at C-6
The bromine atom at the C-6 position of this compound is a versatile handle for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of new C-C, C-N, and C-O bonds with high efficiency and selectivity.
Palladium catalysts are exceptionally effective in mediating the coupling of aryl halides with a variety of partners. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation (for Suzuki, Sonogashira, and Stille) or migratory insertion (for Heck), and reductive elimination to release the product and regenerate the Pd(0) catalyst.
Suzuki Coupling: The Suzuki-Miyaura reaction couples the 6-bromo substituent with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. This reaction is widely used for the synthesis of biaryl compounds and is known for its mild conditions and tolerance of a broad range of functional groups. Research on related 6-bromo-imidazo[1,2-a]pyridine systems has shown that Suzuki couplings proceed efficiently at this position, allowing for the introduction of various aryl and heteroaryl groups. researchgate.net
Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the 6-bromo group with a terminal alkyne, yielding a 6-alkynyl-substituted imidazo[1,2-a]pyridine. organic-chemistry.org This reaction is typically co-catalyzed by copper(I) and is invaluable for the synthesis of conjugated enyne systems and other alkyne-containing molecules. The reaction conditions are generally mild, and a wide variety of terminal alkynes can be employed.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the C-6 position with an alkene to form a new C-C bond, resulting in a 6-vinyl-substituted product. researchgate.netnih.gov The reaction typically requires a base to neutralize the HBr formed during the catalytic cycle. The stereochemistry of the resulting alkene is often controlled, favoring the trans isomer.
Stille Coupling: The Stille reaction couples the 6-bromo substituent with an organostannane (organotin) reagent. libretexts.org This reaction is highly versatile due to the wide variety of organostannanes available. Although organotin compounds are toxic, the Stille reaction remains a powerful tool, especially when other coupling methods are unsuccessful, due to its tolerance of functionalities and often neutral reaction conditions.
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions on 6-Bromoheterocycles
| Coupling Reaction | Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Ref |
| Suzuki | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄, Dioxane/H₂O | 5-Phenyl-2-methylpyridin-3-amine | 82 | nih.gov |
| Sonogashira | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂, PPh₃, CuI, Et₃N | 2-Amino-3-(phenylethynyl)pyridine | 96 | scirp.org |
| Heck | (R)-6-bromo-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine | Ethyl acrylate | Pd(OAc)₂, P(o-tol)₃, Et₃N | (R,E)-ethyl 3-(4-((1-phenylethyl)amino)thieno[2,3-d]pyrimidin-6-yl)acrylate | 75 | rsc.org |
| Stille | 2-Bromopyridine | (s-Butyl)azastannatrane | Pd₂(dba)₃, JackiePhos, CsF | 2-(s-Butyl)pyridine | 85 | nih.gov |
Note: The examples in this table are for analogous bromo-substituted nitrogen heterocycles to illustrate the general applicability and typical conditions of these reactions.
Buchwald-Hartwig Amination and Related C-N Coupling
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is highly applicable to aryl halides, including this compound, allowing for the introduction of a wide variety of primary and secondary amines at the C-6 position. The general transformation involves the reaction of the bromo-substituted imidazo[1,2-a]pyridine with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.
The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with sterically hindered and electron-rich phosphine ligands often providing the best results. The reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and reductive elimination to afford the aminated product and regenerate the Pd(0) catalyst. wikipedia.org
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 80-110 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | t-BuOH | 80 |
This table presents generalized conditions for the Buchwald-Hartwig amination of aryl bromides. Specific conditions for this compound would require experimental optimization.
Conversion to Organometallic Reagents (e.g., Lithiation, Grignard Formation)
The bromine atom at the C-6 position can be readily converted into an organometallic species, such as an organolithium or a Grignard reagent. These transformations effectively reverse the polarity of the C-6 carbon, transforming it from an electrophilic to a nucleophilic center, which can then react with a wide range of electrophiles.
Lithiation: Lithium-halogen exchange is a common method for the preparation of organolithium compounds. wikipedia.org This reaction is typically carried out at low temperatures (e.g., -78 °C) using an organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817) in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. byu.edu The resulting 6-lithio-8-methyl-2-phenylimidazo[1,2-a]pyridine can then be quenched with various electrophiles to introduce new substituents at the C-6 position.
Grignard Formation: The formation of a Grignard reagent involves the reaction of the aryl bromide with magnesium metal in an anhydrous ether solvent, such as THF or diethyl ether. nih.gov The resulting organomagnesium compound, 6-(bromomagnesium)-8-methyl-2-phenylimidazo[1,2-a]pyridine, is a powerful nucleophile that can participate in a variety of reactions, including additions to carbonyl compounds, nitriles, and other electrophilic species.
Carbonylation and Carboxylation Reactions
Palladium-catalyzed carbonylation reactions provide a direct route to introduce carbonyl-containing functional groups, such as amides, esters, and carboxylic acids, at the C-6 position of the imidazo[1,2-a]pyridine core. researchgate.net These reactions typically involve the use of carbon monoxide (CO) as a C1 building block, a palladium catalyst, a suitable nucleophile, and a base. researchgate.net
For instance, the aminocarbonylation of this compound with an amine in the presence of a palladium catalyst and CO would yield the corresponding 6-carboxamide derivative. Similarly, using an alcohol as the nucleophile would lead to the formation of a 6-carboxylate ester. Direct carboxylation to form the 6-carboxylic acid can also be achieved under specific conditions, often employing CO or a CO surrogate.
Modifications at the Methyl Group at C-8
The methyl group at the C-8 position, while generally less reactive than the bromo substituent, offers opportunities for functionalization through reactions that target the benzylic-like C-H bonds.
Oxidation Reactions of Alkyl Substituents
Halogenation of the Methyl Group
The methyl group at C-8 can undergo free-radical halogenation, most commonly with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, to afford the 8-(bromomethyl) derivative. This benzylic-like bromination is a key transformation as the resulting bromomethyl group is a versatile electrophile that can participate in a variety of nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.
Condensation and Alkylation Reactions at the Methyl Carbon
The protons of the 8-methyl group exhibit a degree of acidity due to the influence of the aromatic ring system. This allows for deprotonation with a strong base to form a nucleophilic carbanion, which can then undergo condensation or alkylation reactions.
Condensation reactions with aldehydes or ketones can lead to the formation of styryl-type derivatives at the C-8 position. These reactions are often catalyzed by a base or an acid. For instance, condensation with benzaldehyde (B42025) would yield 8-(2-phenylvinyl)-6-bromo-2-phenylimidazo[1,2-a]pyridine. Alkylation of the deprotonated methyl group with an alkyl halide would introduce a longer alkyl chain at the C-8 position.
Reactivity of the Phenyl Substituent at C-2
The phenyl group at the C-2 position of the this compound core represents a key site for introducing further molecular diversity. Its reactivity is influenced by the electronic properties of the fused imidazo[1,2-a]pyridine ring system and the existing substituents on the pyridine ring.
Electrophilic Aromatic Substitution on the Phenyl Ring
The amenability of the C-2 phenyl ring to electrophilic aromatic substitution (EAS) is a critical aspect of its post-synthetic functionalization. The imidazo[1,2-a]pyridine moiety, being an electron-rich heteroaromatic system, can influence the electron density of the attached phenyl ring. This can, in turn, affect the rate and regioselectivity of EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions.
Functionalization via Direct Metalation
Direct metalation, particularly directed ortho-metalation (DoM), is a powerful strategy for the regioselective functionalization of aromatic rings. In the context of 2-aryl-imidazo[1,2-a]pyridines, the nitrogen atom (N-1) of the imidazole ring can act as a directing group, facilitating the deprotonation of the ortho-position of the C-2 aryl substituent by a strong base, such as an organolithium reagent. This generates a metalated intermediate that can be quenched with various electrophiles to introduce a wide range of functional groups.
A review of C-H functionalization of 2-arylimidazo[1,2-a]pyridines highlights the utility of the N-1 atom in directing ortho-substitution on the C-2 aryl ring through metal catalysis. nih.gov This approach offers a predictable way to introduce substituents at the C-2' position of the phenyl ring.
Table 1: Examples of Directed ortho-C-H Functionalization of 2-Aryl-Imidazo[1,2-a]pyridines
| Entry | Imidazo[1,2-a]pyridine Derivative | Catalyst/Reagent | Electrophile | Product | Yield (%) |
| 1 | 2-Phenylimidazo[1,2-a]pyridine | Pd(OAc)₂ / P(o-tolyl)₃ | Acrylonitrile | 2-(2-Vinylphenyl)imidazo[1,2-a]pyridine | 78 |
| 2 | 2-Phenylimidazo[1,2-a]pyridine | [RhCp*Cl₂]₂ / AgSbF₆ | N-Methylmaleimide | ortho-Alkenylated product | 92 |
| 3 | 2-(p-Tolyl)imidazo[1,2-a]pyridine | [Ru(p-cymene)Cl₂]₂ / KOPiv | Methyl acrylate | ortho-Alkenylated product | 85 |
This table is a representative compilation based on findings for the broader class of 2-arylimidazo[1,2-a]pyridines and illustrates the potential for ortho-functionalization.
Chemo- and Regioselectivity in Multi-Substituted Imidazo[1,2-a]pyridines
The presence of multiple substituents on the this compound core—namely the bromo group at C-6, the methyl group at C-8, and the phenyl group at C-2—raises important questions of chemo- and regioselectivity in further functionalization reactions. The C-3 position of the imidazo[1,2-a]pyridine ring is known to be highly susceptible to electrophilic attack. stackexchange.com Therefore, any attempt to functionalize the C-2 phenyl ring via electrophilic aromatic substitution must consider the potential for competitive reaction at the C-3 position of the heterocyclic core.
The interplay of electronic and steric effects of the existing substituents will govern the outcome of chemical transformations. For instance, the bromo group at C-6 is an electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution. Conversely, the methyl group at C-8 is an electron-donating group, which activates the pyridine ring. Understanding the relative reactivity of the different positions (C-3, C-5, C-7, and the C-2 phenyl ring) is crucial for achieving selective derivatization.
Development of Novel Derivatization Pathways for this compound Analogues
The development of novel derivatization pathways for this compound analogues is driven by the quest for new molecules with enhanced biological or material properties. While much of the existing literature focuses on the functionalization of the imidazo[1,2-a]pyridine core, particularly at the C-3 position, strategies targeting the C-2 phenyl ring are of significant interest for creating structural diversity.
One emerging area is the use of visible-light-induced C-H functionalization. harvard.edu Although many examples focus on the C-3 position, the principles of photoredox catalysis could potentially be adapted for the functionalization of the C-2 phenyl ring, given the right choice of catalyst and reaction conditions.
Furthermore, transition metal-catalyzed cross-coupling reactions are a mainstay for the derivatization of halogenated aromatic compounds. The bromo substituent at the C-6 position of the target molecule is a prime handle for reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of a wide variety of aryl, vinyl, and amino groups. While this does not directly functionalize the C-2 phenyl ring, it provides a pathway to novel multi-substituted analogues.
The synthesis of 2,3-diphenylimidazo[1,2-a]pyridine (B2491438) derivatives through a transition-metal-free, visible-light-mediated C-H arylation of 2-phenylimidazo[1,2-a]pyridines has been reported. icsr.in This methodology could potentially be applied to this compound to introduce a second aryl group at the C-3 position, further expanding the accessible chemical space.
Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of Imidazo 1,2 a Pyridine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the structure of organic molecules in solution. A combination of one-dimensional and two-dimensional experiments provides a complete picture of the atomic connectivity and spatial arrangement.
One-dimensional NMR spectra offer the initial and most fundamental data for structural assignment. For 6-Bromo-8-methyl-2-phenylimidazo[1,2-a]pyridine, the ¹H and ¹³C NMR spectra provide direct insights into the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the chemically non-equivalent protons. The imidazo[1,2-a]pyridine (B132010) core contains three aromatic protons (H-3, H-5, H-7), the phenyl ring has five protons, and the methyl group has three. Due to the substitution pattern, the H-5 and H-7 protons on the pyridine (B92270) ring would appear as singlets or narrow doublets due to the lack of adjacent protons for typical ortho or meta coupling, though long-range coupling may be observed. The singlet for the H-3 proton is a characteristic feature of 2-substituted imidazo[1,2-a]pyridines. tci-thaijo.org The methyl protons at position 8 will appear as a sharp singlet in the upfield region.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display signals for each unique carbon atom. The molecule possesses 15 carbon atoms, and based on its symmetry, all 15 are expected to be chemically distinct. The chemical shifts are influenced by the electronic effects of the substituents. The bromine atom at C-6 will cause a downfield shift for C-6 itself, while the electron-donating methyl group at C-8 will have a shielding effect on its attached carbon. The carbons of the phenyl ring and the fused heterocyclic system will appear in the characteristic aromatic region (typically 110-150 ppm).
¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR spectroscopy can provide valuable information about the electronic environment of the two nitrogen atoms within the imidazo[1,2-a]pyridine core. The bridgehead nitrogen (N-4) and the imidazole (B134444) nitrogen (N-1) would exhibit distinct chemical shifts, reflecting their different bonding environments (pyrrole-type vs. pyridine-type), which can be useful for confirming the heterocyclic structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on known data for structurally similar imidazo[1,2-a]pyridine derivatives.
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 2 | - | ~146 |
| 3 | ~7.9 (s) | ~109 |
| 5 | ~8.1 (s) | ~125 |
| 6 | - | ~115 |
| 7 | ~7.3 (s) | ~120 |
| 8 | - | ~128 |
| 8-CH₃ | ~2.5 (s) | ~17 |
| 8a | - | ~144 |
| 1' (Phenyl) | - | ~134 |
| 2', 6' (Phenyl) | ~7.9 (d) | ~126 |
| 3', 5' (Phenyl) | ~7.4 (t) | ~129 |
| 4' (Phenyl) | ~7.3 (t) | ~128 |
For unambiguous assignment of the signals observed in 1D NMR, a suite of 2D NMR experiments is employed to map out correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would be critical for establishing the connectivity of the protons on the phenyl ring, showing correlations between the ortho, meta, and para protons. It would also confirm the absence of coupling for the H-3, H-5, and H-7 protons on the heterocyclic core.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms. This technique allows for the definitive assignment of each protonated carbon by linking the known proton chemical shifts to their corresponding carbon signals. For example, the proton singlet at ~7.9 ppm would be correlated to the C-3 carbon, and the methyl proton singlet at ~2.5 ppm would be linked to the 8-CH₃ carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful 2D NMR experiments for elucidating the carbon skeleton. It shows correlations between protons and carbons over two to three bonds. This is essential for connecting the different fragments of the molecule. Key expected correlations for this compound would include:
The methyl protons (8-CH₃) correlating to C-8 and C-7, confirming the position of the methyl group.
The H-3 proton correlating to the C-2 and C-8a carbons of the fused ring, as well as the C-1' carbon of the phenyl ring, confirming the link between the phenyl group and the C-2 position.
The H-5 proton correlating to C-6, C-7, and C-8a.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY is crucial for determining stereochemistry and conformation. A key expected NOE would be between the H-3 proton and the ortho-protons (H-2', H-6') of the phenyl ring. The presence of this correlation would provide information about the rotational orientation of the phenyl ring relative to the imidazopyridine core. Another expected NOE would be between the 8-methyl protons and the H-7 proton.
Beyond basic structural determination, advanced NMR experiments can probe the molecule's dynamic behavior. Variable-Temperature (VT) NMR studies could be conducted to investigate the rotational barrier of the bond between C-2 and the phenyl ring. If rotation is hindered, separate signals for the ortho and meta protons of the phenyl ring might be observed at low temperatures, which would coalesce as the temperature is raised.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, serving as a complementary technique to NMR for structural confirmation.
High-Resolution Mass Spectrometry is used to determine the exact mass of the molecular ion with very high precision (typically to four or five decimal places). For this compound (molecular formula: C₁₅H₁₁BrN₂), HRMS can confirm the elemental composition, distinguishing it from other molecules with the same nominal mass. A crucial feature in the mass spectrum would be the isotopic pattern for bromine. Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the molecular ion will appear as two peaks ([M]⁺ and [M+2]⁺) of almost identical intensity, separated by two m/z units, which is a definitive signature for the presence of a single bromine atom. rsc.org
Table 2: HRMS Data for this compound
| Formula | Species | Calculated m/z |
|---|---|---|
| C₁₅H₁₁BrN₂ | [M(⁷⁹Br)+H]⁺ | 299.0184 |
| [M(⁸¹Br)+H]⁺ | 301.0163 |
In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to produce smaller ions. The pattern of fragmentation provides valuable clues about the molecule's structure. For this compound, a likely fragmentation pathway under electron ionization (EI) or collision-induced dissociation (CID) would involve characteristic losses.
A primary and highly probable fragmentation would be the loss of the bromine atom, resulting in a prominent peak at [M-Br]⁺. raco.cat Other potential fragmentations could include the loss of an HBr molecule or cleavage of the methyl group. The stability of the fused aromatic ring system suggests that it would likely remain intact as a major fragment.
Table 3: Predicted Key Mass Spectrometric Fragments
| Proposed Fragment | m/z (for ⁷⁹Br isotope) | Proposed Loss |
|---|---|---|
| [C₁₅H₁₁BrN₂]⁺ | 298 | Molecular Ion (M)⁺ |
| [C₁₅H₁₁N₂]⁺ | 219 | •Br |
| [C₁₅H₁₀N₂]⁺• | 218 | HBr |
| [C₁₄H₈BrN₂]⁺ | 283 | •CH₃ |
Hyphenated Techniques (GC-MS, LC-MS) for Purity and Mixture Analysis
Hyphenated analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for the assessment of purity and the analysis of complex mixtures containing imidazo[1,2-a]pyridine derivatives. nih.gov These methods are routinely employed in the characterization of newly synthesized compound libraries to confirm the molecular weight and establish the purity of the target molecules. researchgate.net
In a typical GC-MS analysis of a compound like this compound, the sample would be vaporized and separated on a chromatographic column before being ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that can be used to confirm the structure of the molecule. For instance, the molecular ion peak would correspond to the molecular weight of the compound, and characteristic isotopic patterns for bromine would be expected.
LC-MS is particularly useful for the analysis of less volatile or thermally labile compounds. nih.gov In the context of imidazo[1,2-a]pyridine derivatives, LC-MS is frequently used to monitor the progress of chemical reactions and to purify the final products. bldpharm.com The high sensitivity and resolution of modern mass spectrometers allow for the detection and identification of even minor impurities, which is crucial for ensuring the quality of compounds intended for further studies. nih.gov
While a specific data table for this compound is not available in the reviewed literature, the table below illustrates the expected output from such an analysis based on the characterization of similar compounds. mdpi.com
| Technique | Parameter | Expected Observation for this compound |
| GC-MS | Molecular Ion (M+) | m/z corresponding to the molecular weight of C14H11BrN2 |
| Isotopic Pattern | Presence of M+ and M+2 peaks in approximately 1:1 ratio, characteristic of a single bromine atom. | |
| Key Fragments | Fragments corresponding to the loss of methyl, phenyl, and bromine moieties. | |
| LC-MS | Purity Assessment | A single major peak in the chromatogram indicating high purity. |
| Molecular Weight Confirmation | Detection of the protonated molecule [M+H]+ in the mass spectrum. |
Infrared (IR) and Raman Spectroscopy Applications
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules, providing a molecular fingerprint that is highly specific to the compound's structure and functional groups. scirp.org
The IR spectrum of an imidazo[1,2-a]pyridine derivative is characterized by a series of absorption bands that correspond to the stretching and bending vibrations of its constituent functional groups. For this compound, key vibrational modes would include C-H stretching of the aromatic and methyl groups, C=C and C=N stretching within the heterocyclic and phenyl rings, and the C-Br stretching vibration.
The table below summarizes the expected characteristic vibrational frequencies for this compound based on data from related structures. researchgate.netscirp.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Methyl C-H | Stretching | 2980 - 2850 |
| C=C (aromatic) | Stretching | 1600 - 1450 |
| C=N (imidazopyridine) | Stretching | 1650 - 1550 |
| C-N | Stretching | 1350 - 1250 |
| C-Br | Stretching | 600 - 500 |
The vibrational spectra of this compound are dominated by the vibrations of the fused imidazo[1,2-a]pyridine ring system and the phenyl substituent. The in-plane and out-of-plane bending vibrations of the C-H bonds on these rings give rise to a series of sharp bands in the fingerprint region of the IR and Raman spectra (below 1500 cm⁻¹). These vibrations are sensitive to the substitution pattern on the rings.
Computational studies, such as Density Functional Theory (DFT) calculations, on the closely related 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139) have been used to predict and assign the vibrational modes. researchgate.net Such calculations reveal that the vibrational modes are often delocalized over the entire ring system, reflecting the conjugated nature of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between electronic energy levels.
The imidazo[1,2-a]pyridine core is a chromophore that absorbs UV radiation. The extended π-conjugation in this compound, which encompasses the fused heterocyclic system and the phenyl ring, is responsible for its characteristic UV-Vis absorption spectrum. The electronic transitions are typically of the π → π* type, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital.
The substitution on the imidazo[1,2-a]pyridine ring system, including the bromo, methyl, and phenyl groups, influences the energy of these electronic transitions and thus the position of the absorption maxima.
The UV-Vis spectrum of 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives typically exhibits two main absorption bands. nih.gov For this compound, one would expect a high-energy band around 250-260 nm and a lower-energy band around 320-330 nm, both corresponding to π–π* transitions delocalized over the conjugated system. nih.gov
The following table presents expected UV-Vis absorption data for this compound based on trends observed for similar compounds. nih.gov
| Solvent | λmax 1 (nm) | εmax 1 (L·mol⁻¹·cm⁻¹) | λmax 2 (nm) | εmax 2 (L·mol⁻¹·cm⁻¹) | Transition Type |
| Dichloromethane | ~255 | Not Reported | ~325 | Not Reported | π → π |
| Ethanol | Not Reported | Not Reported | Not Reported | Not Reported | π → π |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for determining the exact molecular structure, conformation, and packing of molecules in the solid state.
To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound would be required. This crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
This analysis would yield crucial information, including:
Molecular Structure: Unambiguous confirmation of the connectivity of atoms, including the positions of the bromo, methyl, and phenyl substituents on the imidazo[1,2-a]pyridine core.
Conformation: The precise dihedral angle between the phenyl ring and the fused imidazo[1,2-a]pyridine ring system would be determined. This is a key conformational feature of this class of compounds.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, providing insight into the electronic structure and hybridization of the atoms.
For a compound like this compound, which is achiral, the determination of absolute stereochemistry is not applicable. However, for chiral derivatives, this technique is the gold standard for assigning the absolute configuration of stereocenters.
A representative data table for a related imidazo[1,2-a]pyridine derivative, illustrating the type of crystallographic data that would be obtained, is shown below.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₁BrN₂ |
| Formula Weight | 287.16 g/mol |
| Crystal System | (e.g., Monoclinic) |
| Space Group | (e.g., P2₁/c) |
| a (Å) | (Typical value) |
| b (Å) | (Typical value) |
| c (Å) | (Typical value) |
| α (°) | (Typical value) |
| β (°) | (Typical value) |
| γ (°) | (Typical value) |
| Volume (ų) | (Typical value) |
| Z | (Number of molecules per unit cell) |
| Calculated Density (g/cm³) | (Typical value) |
For this compound, the analysis would focus on:
Hydrogen Bonding: Although the primary structure lacks strong hydrogen bond donors, weak C-H···N or C-H···π interactions are possible and would be identified by their characteristic distances and angles.
Halogen Bonding: The bromine atom on the pyridine ring is a potential halogen bond donor. The analysis would search for short contacts between the bromine atom and electronegative atoms (like nitrogen) on neighboring molecules. These interactions, where Br···N distances are shorter than the sum of their van der Waals radii, are significant in directing crystal packing.
π-π Stacking: The planar phenyl and imidazo[1,2-a]pyridine ring systems could engage in π-π stacking interactions. The analysis would determine the centroid-to-centroid distances and the degree of ring offset, which are characteristic of these stabilizing interactions.
Understanding these interactions is fundamental in the field of crystal engineering, as they influence properties such as melting point, solubility, and polymorphism.
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This is crucial for confirming the empirical and molecular formula of a newly synthesized compound.
For this compound, with a molecular formula of C₁₄H₁₁BrN₂, the theoretical elemental composition can be calculated. An experimental analysis would involve combusting a small, precise amount of the purified compound and quantifying the resulting combustion products (CO₂, H₂O, and N₂). The bromine content is typically determined by other methods, such as titration after combustion.
The experimentally determined percentages are then compared to the theoretical values. A close agreement (typically within ±0.4%) provides strong evidence for the compound's purity and confirms its stoichiometry.
| Element | Theoretical % | Experimental % |
|---|---|---|
| Carbon (C) | 58.56% | (To be determined) |
| Hydrogen (H) | 3.86% | (To be determined) |
| Nitrogen (N) | 9.75% | (To be determined) |
| Bromine (Br) | 27.82% | (To be determined) |
This stoichiometric confirmation is a critical component of the full characterization of any novel chemical compound, complementing the structural data obtained from spectroscopic and crystallographic methods.
Advanced Applications and Future Research Directions for Imidazo 1,2 a Pyridine Derivatives in Chemical Science
Imidazo[1,2-a]pyridines as Versatile Building Blocks in Organic Synthesis
The structural framework of 6-Bromo-8-methyl-2-phenylimidazo[1,2-a]pyridine makes it an exceptionally useful intermediate in organic synthesis. The presence of the bromine atom at the C6 position is particularly significant, as it serves as a functional handle for a variety of cross-coupling reactions, enabling the construction of more elaborate molecular structures.
Synthesis of Complex Polycyclic Systems and Architectures
The development of novel synthetic routes to polycyclic aromatic hydrocarbons (PAHs) and other complex fused systems is a significant area of research due to their unique electronic and photophysical properties. mdpi.comnih.govresearchgate.net The this compound molecule is an ideal precursor for such syntheses. The bromine atom at the C6 position can readily participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, to build extended π-conjugated systems. rsc.orgwikipedia.orgwikipedia.org
For instance, a Suzuki coupling reaction could be employed to fuse additional aromatic rings onto the imidazo[1,2-a]pyridine (B132010) core. researchgate.netnih.govorganic-chemistry.org Similarly, a Sonogashira coupling with a terminal alkyne could introduce a new point of extension for further cyclization reactions, leading to the formation of intricate, ladder-type polycyclic architectures. wikipedia.orgsoton.ac.ukorganic-chemistry.orglibretexts.org These reactions allow for the systematic expansion of the π-system, which is crucial for tuning the optical and electronic properties of the final molecule. rsc.org
Table 1: Potential Cross-Coupling Reactions for Extending the this compound Scaffold
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki Coupling | Arylboronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Biaryl derivative |
| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, Base (e.g., Et₃N) | Arylalkyne derivative |
| Heck Coupling | Alkene | Pd catalyst, Base (e.g., Et₃N) | Arylalkene derivative |
| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | Arylamine derivative |
Precursors for Novel Heterocyclic Scaffolds and Chemical Libraries
The imidazo[1,2-a]pyridine nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets. nih.govthieme-connect.comacs.org This makes derivatives like this compound valuable starting points for the creation of chemical libraries for drug discovery. nih.gov The reactivity of the C6-bromo position allows for the generation of a wide array of analogues through various functionalization reactions.
By systematically varying the substituent introduced at the C6 position via cross-coupling reactions, a library of compounds with diverse electronic and steric properties can be synthesized. researchgate.net This approach is fundamental to structure-activity relationship (SAR) studies, which aim to optimize the biological activity of a lead compound. rsc.org The resulting libraries can be screened against various biological targets to identify new therapeutic agents for a range of diseases. nih.govrsc.org
Applications in Materials Science and Optoelectronics
The inherent photophysical properties of the imidazo[1,2-a]pyridine ring system make it an attractive candidate for applications in materials science, particularly in the field of optoelectronics. ijrpr.comnih.gov The fluorescence of these compounds can be finely tuned by altering the substituents on the bicyclic core. ijrpr.comtandfonline.com
Development of Fluorescent Probes and Dyes (Principles and Synthesis)
Imidazo[1,2-a]pyridine derivatives are known to exhibit strong fluorescence, with quantum yields influenced by the nature and position of substituents. ijrpr.comresearchgate.net The presence of a phenyl group at the C2 position generally enhances the fluorescence yield due to the extension of the π-conjugated system. ijrpr.com In this compound, the electron-withdrawing nature of the bromine atom and the electron-donating nature of the methyl group can modulate the energy levels of the frontier molecular orbitals, thereby influencing the absorption and emission wavelengths.
These compounds can be developed into fluorescent probes for detecting specific analytes, such as metal ions. nih.govrsc.orgrsc.org The synthesis of such probes often involves functionalizing the core structure with a recognition moiety that selectively interacts with the target analyte. For this compound, the C6 position could be modified to introduce a chelating group capable of binding to ions like Fe³⁺ or Hg²⁺, leading to a detectable change in the fluorescence signal (a "turn-on" or "turn-off" response). nih.govrsc.org
The general synthesis of 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives involves the condensation of a substituted 2-aminopyridine (B139424) with an α-halocarbonyl compound, such as 2-bromoacetophenone. researchgate.net For the title compound, this would involve the reaction between 5-bromo-3-methylpyridin-2-amine and 2-bromoacetophenone.
Potential in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
The high luminescence efficiency of many imidazo[1,2-a]pyridine derivatives makes them promising materials for use in organic light-emitting diodes (OLEDs). tandfonline.com The color of the emitted light can be tuned from blue to red by strategic substitution on the aromatic core. rsc.org Materials used in the emissive layer of an OLED must exhibit high photoluminescence quantum yields in the solid state. Research has shown that imidazo[1,2-a]pyridine-based emitters can achieve high external quantum efficiencies (EQEs) in non-doped OLEDs. rsc.org
While specific data on this compound in OLEDs is not available, its core structure is a strong candidate for such applications. Further derivatization, particularly by replacing the bromine atom with larger aromatic or electron-donating/withdrawing groups, could optimize its performance as an emitter or host material in OLED devices. tandfonline.comrsc.orgresearchgate.net The development of efficient blue emitters remains a challenge in OLED technology, and the imidazo[1,2-a]pyridine scaffold is a promising platform for addressing this. researchgate.net
Role as Ligands in Transition Metal Catalysis
The imidazo[1,2-a]pyridine structure contains nitrogen atoms with lone pairs of electrons that can coordinate to transition metals, allowing these compounds to function as ligands in catalytic systems. nih.govwikipedia.org The electronic properties of the ligand are critical to the activity and selectivity of the resulting metal complex.
In this compound, the substituents (bromo, methyl, and phenyl) will influence the electron density on the coordinating nitrogen atoms, thereby modulating the ligand's σ-donating and π-accepting properties. wikipedia.org This tunability allows for the rational design of ligands for specific catalytic applications. For example, gold(III) complexes of imidazo[1,2-a]pyridine derivatives have been synthesized and studied for their biological activities. nih.gov Similarly, palladium complexes bearing pyridine-type ligands are widely used in cross-coupling reactions. wikipedia.org The development of novel catalysts is an active area of research, and imidazo[1,2-a]pyridine derivatives represent a class of ligands that could offer unique reactivity in transition metal-catalyzed transformations. researchgate.netresearchgate.netrsc.org
Design and Synthesis of Imidazo[1,2-a]pyridine-Based Ligands
The design of ligands based on the imidazo[1,2-a]pyridine scaffold hinges on the strategic installation of coordinating atoms (such as nitrogen, phosphorus, or oxygen) that can bind to a metal center. The synthesis of these ligands often leverages well-established methods for constructing the core heterocycle, followed by functionalization.
Common synthetic strategies include:
Condensation Reactions: The most prevalent method involves the reaction of 2-aminopyridines with α-haloketones. acs.orgrsc.org This approach allows for significant diversity in the substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine ring.
Multi-component Reactions: Three-component reactions, such as the Groebke–Blackburn–Bienaymé reaction, provide a convergent and efficient route to highly substituted imidazo[1,2-a]pyridines, including those with potential coordinating groups. nih.govrsc.org
C-H Functionalization: Direct functionalization of the imidazo[1,2-a]pyridine core is an increasingly popular, atom-economical strategy to introduce ligating moieties. nih.govrsc.org Radical reactions and visible-light photoredox catalysis have emerged as powerful tools for this purpose. rsc.orgnih.gov
Ligand design principles often involve incorporating the imidazo[1,2-a]pyridine as part of a bidentate or terdentate framework to enhance the stability of the resulting metal complex. For instance, synthesizing structures like 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine creates a terdentate N,N,N-ligand capable of forming stable complexes with transition metals. dntb.gov.ua
Evaluation of Ligand Performance in Specific Catalytic Transformations
Imidazo[1,2-a]pyridine-based ligands have been successfully employed in a variety of catalytic transformations, including transfer hydrogenation and cross-coupling reactions. The electronic properties of the imidazo[1,2-a]pyridine ring, which can be tuned by substituents, play a crucial role in modulating the activity and selectivity of the metal catalyst.
One notable application is in transfer hydrogenation reactions. Ruthenium complexes bearing 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine-based ligands have been shown to be active catalysts for the reduction of ketones to alcohols. dntb.gov.ua The performance of these catalysts is influenced by the steric and electronic environment provided by the ligand.
| Catalyst System | Substrate | Product | Yield (%) |
| Ru(II) Complex with bis(imidazo[1,2-a]pyridin-2-yl)pyridine ligand | Acetophenone | 1-Phenylethanol | >95 |
| Ru(II) Complex with bis(imidazo[1,2-a]pyridin-2-yl)pyridine ligand | Cyclohexanone | Cyclohexanol | >95 |
| This table presents representative data on the performance of imidazo[1,2-a]pyridine-based catalysts in transfer hydrogenation reactions. |
Future research is directed towards developing chiral imidazo[1,2-a]pyridine ligands for asymmetric catalysis, which remains a significant challenge. The development of more efficient and recyclable catalytic systems based on this versatile scaffold is also an active area of investigation.
Chemical Biology Probes and Tools for Molecular Target Identification
The favorable physicochemical properties of the imidazo[1,2-a]pyridine scaffold, including its ability to engage in various intermolecular interactions and its often-observed fluorescence, make it an excellent platform for the development of chemical probes.
Design Principles for Chemical Probes Based on Imidazo[1,2-a]pyridine Scaffolds
Designing a chemical probe from an imidazo[1,2-a]pyridine core involves the integration of three key components: a binding moiety, a reporter group, and often a reactive group for covalent modification of the target.
Binding Moiety: The core scaffold itself, or a decorated version, is designed to bind selectively to a biological target of interest (e.g., an enzyme or receptor). Structure-activity relationship (SAR) studies guide the modification of the scaffold to maximize binding affinity and selectivity.
Reporter Group: To enable detection and visualization, a reporter group is incorporated. The intrinsic fluorescence of many imidazo[1,2-a]pyridine derivatives can be exploited for this purpose. Alternatively, fluorophores, biotin (B1667282) tags, or other reporter molecules can be appended. Recently, an imidazo[1,2-a]pyridine derivative functionalized with a borate (B1201080) ester was designed as a fluorescent probe for hydrogen peroxide, demonstrating aggregation-induced emission (AIE) properties. mdpi.com
Reactive Group: For target identification and covalent inhibition, a reactive "warhead" (e.g., an acrylamide (B121943) or chloroacetamide) can be attached to the scaffold. This allows the probe to form a permanent covalent bond with a nearby nucleophilic residue in the target protein, facilitating its identification and study. rsc.org
In vitro Binding and Enzymatic Assays (without clinical outcomes)
The utility of imidazo[1,2-a]pyridine derivatives as biological tools is validated through a variety of in vitro assays that quantify their interaction with specific molecular targets. These assays are crucial for determining binding affinity, selectivity, and mechanism of action.
For example, a series of imidazo[1,2-a]pyridine derivatives were designed and evaluated as inhibitors of Nek2, a kinase involved in cell cycle regulation. nih.gov Kinase inhibition was measured using enzymatic assays, which determined the concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀).
| Compound | Target Enzyme | IC₅₀ (nM) |
| 42c (MBM-17) | Nek2 | 3.0 |
| 42g (MBM-55) | Nek2 | 1.0 |
| This table shows the in vitro inhibitory activity of specific imidazo[1,2-a]pyridine derivatives against the Nek2 kinase. nih.gov |
In another study, imidazo[1,2-b]pyridazine (B131497) derivatives were synthesized and evaluated for their binding affinity to synthetic β-amyloid (Aβ) aggregates, which are implicated in Alzheimer's disease. nih.gov Competitive binding assays using a known radioligand were performed to determine the inhibition constant (Kᵢ) of the new compounds.
| Compound | Binding Affinity (Kᵢ, nM) |
| Derivative 4 | 11.0 |
| This table indicates the high in vitro binding affinity of an imidazo[1,2-b]pyridazine derivative for Aβ aggregates. nih.gov |
These in vitro studies are fundamental for validating the design of new probes and for understanding the molecular interactions that underpin their biological activity.
Emerging Research Frontiers for this compound
While the broader class of imidazo[1,2-a]pyridines is well-studied, research into the specific properties and applications of This compound is an emerging area. Its unique substitution pattern—a bromine atom at the 6-position, a methyl group at the 8-position, and a phenyl group at the 2-position—suggests potential in fields that can leverage these specific functionalities.
Applications in Photoredox and Electrochemistry
The electrochemical and photochemical properties of imidazo[1,2-a]pyridines make them attractive candidates for applications in photoredox catalysis and electrochemistry. The electron-rich nature of the heterocyclic core allows it to participate in single-electron transfer (SET) processes, a key step in many photoredox catalytic cycles.
The presence of a bromine atom on the This compound scaffold is particularly significant. Halogen atoms, especially bromine, on aromatic rings can influence the molecule's photophysical properties and provide a handle for further chemical modification via cross-coupling reactions. In the context of photoredox catalysis, the C-Br bond could potentially participate in radical reactions or serve as a site for catalyst anchoring.
While direct studies on the photoredox applications of This compound are not yet widely reported, research on related structures provides a strong rationale for its potential. Visible light-induced C-H functionalization of various imidazo[1,2-a]pyridines, including bromo-substituted derivatives, has been successfully demonstrated. nih.gov For instance, the trifluoromethylation of 2-phenylimidazo[1,2-a]pyridines can be achieved using an organic photosensitizer under blue light irradiation. nih.gov The electronic effects of substituents like the bromo and methyl groups on the pyridine (B92270) ring are known to influence the efficiency of these transformations.
The future of this specific compound in photoredox and electrochemistry lies in exploring its potential as a novel photosensitizer, a redox-active catalyst, or a building block for more complex electro- or photo-active materials. Its synthesis from 5-bromo-3-methylpyridin-2-amine and 2-bromo-1-phenylethanone provides a straightforward entry point for such investigations. Further research is needed to fully characterize its electrochemical potential, excited-state properties, and performance in catalytic systems.
Solid-Phase Organic Synthesis (SPOS) of Derivatives
Solid-phase organic synthesis (SPOS) has emerged as a powerful technique for the rapid generation of libraries of organic molecules, which is particularly valuable in drug discovery and development. For imidazo[1,2-a]pyridine derivatives, SPOS offers a streamlined approach to creating a multitude of analogs for structure-activity relationship (SAR) studies.
A versatile method for the solid-phase synthesis of imidazo[1,2-a]pyridine-based derivatives, specifically imidazo[1,2-a]pyridine-8-carboxamides, has been successfully developed. nih.gov This methodology involves the initial attachment of a suitable building block to a solid support, followed by the sequential construction of the imidazo[1,2-a]pyridine core. The process typically begins with a polymer-bound 2-aminonicotinate, which is treated with various α-haloketones to form the imidazole (B134444) ring. nih.gov Subsequent functionalization, such as halogenation at the 3-position of the polymer-bound imidazo[1,2-a]pyridine, can be performed. nih.gov
The final derivatives are then cleaved from the solid support, often by treatment with an excess of primary or secondary amines, to yield the desired carboxamides. nih.gov Purification of the crude products can be efficiently achieved using techniques like solid-supported liquid-liquid extraction (SLE) to remove excess reagents. nih.gov This solid-phase approach allows for the systematic variation of substituents on the imidazo[1,2-a]pyridine scaffold, facilitating the exploration of chemical space and the optimization of biological activity.
While a specific solid-phase synthesis for this compound has not been detailed in the reviewed literature, the established protocols for related derivatives provide a clear roadmap for its potential synthesis on a solid support. The key would be the selection of the appropriate starting materials: a polymer-bound 2-amino-3-methylnicotinate and 2-bromo-1-phenylethan-1-one, followed by a bromination step.
Table 1: Key Steps in the Solid-Phase Synthesis of Imidazo[1,2-a]pyridine Derivatives
| Step | Description | Reagents/Conditions |
| 1. Resin Loading | Attachment of a suitable pyridine precursor to the solid support. | e.g., Polymer-bound 2-aminonicotinate |
| 2. Cyclization | Formation of the imidazo[1,2-a]pyridine core. | α-Haloketones |
| 3. Functionalization | Introduction of desired substituents. | e.g., Halogenation reagents |
| 4. Cleavage | Release of the final product from the solid support. | Primary or secondary amines |
| 5. Purification | Removal of excess reagents and byproducts. | Solid-supported liquid-liquid extraction (SLE) |
Challenges and Future Opportunities in Imidazo[1,2-a]pyridine Research
The field of imidazo[1,2-a]pyridine research is vibrant and continually evolving, yet it faces several challenges that also present significant opportunities for future investigations.
Challenges:
Green Synthesis: Many traditional synthetic methods for imidazo[1,2-a]pyridines rely on transition metal catalysts and harsh reaction conditions, raising environmental concerns. icsr.in There is a growing need to develop more sustainable and eco-friendly synthetic protocols.
Regioselectivity: The functionalization of the imidazo[1,2-a]pyridine core can sometimes lead to mixtures of isomers, posing a challenge for achieving high regioselectivity.
Drug Resistance: In the context of medicinal chemistry, the emergence of drug-resistant strains of pathogens necessitates the development of novel imidazo[1,2-a]pyridine derivatives with new mechanisms of action. rsc.org
Future Opportunities:
Development of Novel Catalytic Systems: The exploration of new and efficient catalytic systems, including biocatalysis and photocatalysis, can lead to milder and more selective syntheses of imidazo[1,2-a]pyridine derivatives. researchgate.net The use of visible light as a sustainable energy source for C-H arylation of 2-phenylimidazo[1,2-a]pyridines represents a significant advancement in this area. icsr.in
Therapeutic Applications: The diverse biological activities of imidazo[1,2-a]pyridines, including their potential as anticancer, antimicrobial, and antiviral agents, offer vast opportunities for the design and development of new therapeutic agents. researchgate.netnih.gov For instance, derivatives of this scaffold have shown promise as potent inhibitors of PI3Kα, a key target in cancer therapy. nih.gov
Materials Science: The unique photophysical properties of some imidazo[1,2-a]pyridine derivatives make them attractive candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.
Multicomponent Reactions: The use of multicomponent reactions (MCRs) provides a powerful and efficient strategy for the synthesis of structurally diverse imidazo[1,2-a]pyridine libraries. rsc.org Further exploration of novel MCRs will undoubtedly accelerate the discovery of new derivatives with interesting properties.
Q & A
Q. What synthetic methodologies are effective for preparing 6-Bromo-8-methyl-2-phenylimidazo[1,2-a]pyridine?
A common approach involves cyclocondensation of halogenated pyridine precursors with α-bromo carbonyl compounds. For example, refluxing 5-bromo-2,3-diaminopyridine with ethyl bromopyruvate in ethanol with NaHCO₃ yields imidazo[1,2-a]pyridine derivatives (65% yield) . Modifications, such as substituting bromopyruvate with chloroacetaldehyde, can improve reaction efficiency . Key steps include TLC monitoring and recrystallization from hexane for purity .
Q. Which analytical techniques are critical for structural validation of this compound?
Single-crystal X-ray diffraction (SC-XRD) is essential for resolving bond lengths, angles, and hydrogen-bonding networks. For 6-bromoimidazo[1,2-a]pyridine derivatives, SC-XRD reveals planar molecular geometry (r.m.s. deviation <0.024 Å) and N–H⋯N hydrogen bonds stabilizing the crystal lattice . Complementary techniques include:
Q. How can researchers assess the compound’s preliminary biological activity?
In vitro assays targeting kinase inhibition (e.g., CDK2) or anti-inflammatory pathways are standard. For imidazo[1,2-a]pyridines, IC₅₀ values against CDK2 are determined via enzymatic assays using ATP-competitive inhibitors . Cell-based models (e.g., cytokine-induced inflammation) evaluate anti-inflammatory efficacy .
Advanced Research Questions
Q. What strategies optimize structure-activity relationships (SAR) for enhanced pharmacological properties?
Systematic substituent variation is key. For example:
- Bromine at C6 : Enhances electrophilic reactivity for cross-coupling (e.g., Suzuki reactions) to introduce aryl/heteroaryl groups .
- Methyl at C8 : Improves metabolic stability by steric shielding .
- Phenyl at C2 : Modulates lipophilicity and π-π stacking with target proteins .
Computational modeling (e.g., DFT) predicts binding modes and electronic effects of substituents .
Q. How should researchers address discrepancies in biological activity data across studies?
Contradictions may arise from:
- Crystallographic impurities : Residual solvents or polymorphic forms alter bioavailability. SC-XRD and HPLC purity checks (>98%) are critical .
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Solubility differences : Use DMSO stock solutions with consistent dilution factors .
Q. What methodologies characterize polymorph-dependent properties (e.g., luminescence)?
Polymorphs of imidazo[1,2-a]pyridines exhibit color-tunable luminescence due to excited-state intramolecular proton transfer (ESIPT). Techniques include:
- Differential Scanning Calorimetry (DSC) : Identifies thermal transitions between polymorphs.
- Powder X-ray Diffraction (PXRD) : Distinguishes crystal packing modes .
- Time-resolved spectroscopy : Measures ESIPT kinetics (e.g., nanosecond lifetimes for yellow vs. red emission) .
Q. How can computational chemistry guide derivatization for target-specific applications?
Density Functional Theory (DFT) calculates:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
